Pyrano[4,3,2-cd][2,1]benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
89381-25-9 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,7-dioxa-2-azatricyclo[6.3.1.04,12]dodeca-1,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-6-9-7(3-1)11-5-4-8(9)12-10-6/h1-5H |
InChI Key |
QXCNBGRGLBTSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC3=C2C(=C1)OC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrano 4,3,2 Cd 1 2 Benzoxazole and Its Core Scaffolds
Retrosynthetic Analysis of the Fused Ring System
The intricate framework of Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole (B165842), characterized by a fused pyran and a 2,1-benzoxazole (anthranil) system, necessitates a strategic approach to its synthesis. A retrosynthetic analysis reveals several plausible pathways for its construction.
Key Disconnections and Strategic Bonds
The primary retrosynthetic disconnections for Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole can be envisioned at the pyran ring and the N-O bond of the oxazole (B20620) moiety.
Disconnection of the Pyran Ring: A logical approach involves the disconnection of the pyran ring, leading to a functionalized 2,1-benzoxazole precursor. This strategy prioritizes the formation of the less stable anthranil (B1196931) core, followed by the annulation of the pyran ring. Key bond cleavages would be at the C-O and C-C bonds of the pyran ring.
Disconnection of the 2,1-Benzoxazole Ring: Alternatively, the synthesis could commence with a pre-functionalized pyran-fused aromatic system. The critical step would then be the formation of the 2,1-benzoxazole ring, typically through the cyclization of a nitro- or nitroso-substituted precursor.
Identification of Precursor Molecules
Based on the key disconnections, several precursor molecules can be identified:
From Pyran Ring Disconnection: A key precursor would be a 2,1-benzoxazole derivative bearing functional groups suitable for pyran ring formation. For instance, a hydroxy-substituted 2,1-benzoxazole could undergo a Pechmann or a related condensation with a β-ketoester to form the pyran ring. Alternatively, an ortho-alkenyl-substituted 2,1-benzoxazole could be a precursor for an intramolecular cyclization.
From 2,1-Benzoxazole Ring Disconnection: The synthesis could start from a substituted chromone (B188151) or coumarin (B35378) derivative. A strategically placed nitro group on the benzene (B151609) ring of the chromone could be reduced to a nitroso or hydroxylamino group, which could then cyclize to form the 2,1-benzoxazole ring.
Classical and Contemporary Synthetic Approaches
The synthesis of the Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole scaffold can be approached through various classical and contemporary synthetic methodologies.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. While no MCRs for the direct synthesis of Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole have been reported, strategies for the synthesis of related pyran-fused heterocycles can be adapted. bohrium.comnih.govnih.gov For instance, a one-pot reaction involving a substituted 2,1-benzoxazole, an aldehyde, and a source of active methylene (B1212753) compounds could potentially construct the pyran ring in a single step. The general scheme for pyranopyrazole synthesis often involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. nih.govbeilstein-journals.org
A hypothetical MCR for the target scaffold could involve a suitably functionalized 2,1-benzoxazole as one of the components, which would then participate in a cascade of reactions to build the fused pyran ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
| Aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Pyrano[2,3-c]pyrazole | nih.gov |
| Aldehyde | Malononitrile | Barbituric acid | Amine | Pyrano[2,3-d]pyrimidine | nih.gov |
| Dimethyl acetylenedicarboxylate | Phenylhydrazine | Aryl aldehydes | Barbituric acid | Pyrazolopyranopyrimidine | nih.gov |
| Aldehyde | Malononitrile | 1,3-Dicarbonyl compounds | Various catalysts | Pyran derivatives | bohrium.com |
Interactive Data Table: Examples of Multi-component Reactions for Fused Pyran Systems
Cascade and Tandem Cyclization Protocols
Cascade or tandem cyclizations provide a powerful tool for the rapid construction of complex polycyclic molecules from simple precursors. For the synthesis of Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole, a cascade reaction could be initiated to form the pyran ring onto a pre-existing 2,1-benzoxazole core.
An intramolecular Heck reaction of an O-allylated 2,1-benzoxazole derivative could lead to the formation of the fused pyran ring. espublisher.comespublisher.comresearchgate.net Another potential cascade reaction is an alkynyl Prins-type cyclization followed by an aza-Michael reaction, which has been used to synthesize dihydropyranoquinoline scaffolds and could be adapted for the target molecule. nih.gov
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Reference |
| o-Azidoacetylenic ketone | Gold-catalyzed cyclization | Anthranil | Quinobenzoxazine | researchgate.net |
| Indazole aldehyde | Intermolecular annulation | Propargylic amine | Pyrazinoindazole | rsc.org |
| 2-(1H-1,2,3-Triazol-5-yl)aniline | Condensation/amination cyclization | 2-Alkynylbenzaldehyde | Fused triazole | nih.gov |
| 2-Oxoimidazolium cation | Intramolecular cyclization/Povarov reaction | - | Polycyclic quinoline | rsc.org |
Interactive Data Table: Examples of Cascade Cyclizations for Fused Heterocycles
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis and can be effectively employed for the construction of the Pyrano[4,3,2-cd] nih.govrsc.orgbenzoxazole scaffold. nih.gov A palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor is a highly plausible strategy. For instance, an ortho-bromo-alkenyl-substituted 2,1-benzoxazole could undergo an intramolecular Heck reaction to form the pyran ring.
Furthermore, palladium catalysis can be used to construct the 2,1-benzoxazole ring itself. For example, a palladium-catalyzed carbonylation of an azoarene has been reported to yield 2-arylindazolones, a related heterocyclic system. mdpi.com A similar strategy could potentially be developed for the synthesis of the target molecule. The synthesis of benzoxaborole derivatives from o-bromobenzylalcohols via a palladium-catalyzed Miyaura borylation reaction also highlights the utility of palladium in constructing fused heterocyclic systems. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Azoarene | CO source | PdCl2 | 2-Arylindazolone | mdpi.com |
| o-Bromobenzylalcohol | Bis(pinacolato)diboron | Palladium catalyst | Benzoxaborole | rsc.org |
| 1,6-Enyne | Disilane | Palladium catalyst | Silyl benzofuran | acs.org |
| Aryl/vinyl bromide | 2-Aminophenol | Palladium catalyst | 2-Substituted benzoxazole | organic-chemistry.org |
Interactive Data Table: Examples of Palladium-Catalyzed Reactions for Fused Heterocycles
Organocatalytic and Biocatalytic Syntheses
Organocatalysis and biocatalysis represent modern, sustainable approaches to the synthesis of complex molecules, often providing high levels of stereoselectivity. While no specific examples for Pyrano[4,3,2-cd] rsc.orgnih.govbenzoxazole were found, the synthesis of related pyran-fused systems frequently employs these methods.
For instance, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been effectively used in the one-pot, multi-component synthesis of various pyran derivatives. mdpi.comresearchgate.netjmaterenvironsci.com These reactions often proceed under mild conditions and can be performed in environmentally benign solvents, including aqueous media. researchgate.net L-proline is another organocatalyst that has been successfully applied in the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org
Enantioselective synthesis of pyran-containing scaffolds has been achieved using organocatalysts. A notable example is the use of squaramide catalysts in the [4+2] cyclization reaction to produce pyrano[2,3-c]pyrrole scaffolds with excellent yields and high diastereo- and enantioselectivities. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have been utilized in light-induced asymmetric [4+2] cycloadditions to synthesize chiral pyrano[2,3-c]pyrazolone derivatives. rsc.org
Green Chemistry Approaches (e.g., Microwave-assisted, Solvent-free, Aqueous media, Ionic Liquid Catalysis)
Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds to reduce environmental impact. These approaches are widely documented for various pyran-based scaffolds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of benzoxazole derivatives and a variety of pyran-fused systems, sometimes in solvent-free conditions. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. The synthesis of pyrano[3,2-c]chromene-2,5-diones has been achieved under solvent-free conditions by reacting 4-hydroxycoumarins with aminocrotonates.
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyrazoles has been successfully carried out in aqueous media, often facilitated by catalysts like tetrabutylammonium (B224687) bromide (TBAB) or sodium benzoate. rsc.org
Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are valued for their low vapor pressure and thermal stability. While specific applications to Pyrano[4,3,2-cd] rsc.orgnih.govbenzoxazole are not documented, ILs have been used in the synthesis of related heterocyclic systems, such as pyrano[2,3-c]pyrazole derivatives using ionic-liquid based nano-magnetic catalysts.
Stereoselective Synthesis and Chiral Induction in Analogs
The stereoselective synthesis of pyran-containing heterocycles is of great interest due to the importance of chirality in bioactive molecules. While no data exists for Pyrano[4,3,2-cd] rsc.orgnih.govbenzoxazole, several strategies have been developed for analogous structures.
An intramolecular oxa-Pictet–Spengler type reaction has been employed for the highly stereoselective synthesis of C-fused pyranoindoles and pyranobenzofurans. rsc.org As mentioned earlier, organocatalytic methods using squaramide and N-heterocyclic carbene catalysts have proven effective in achieving high enantioselectivity in the synthesis of pyrano[2,3-c]pyrroles and pyrano[2,3-c]pyrazolones, respectively. nih.govrsc.org These examples highlight the potential for achieving chiral induction in complex pyran-based systems.
Functional Group Tolerability and Scope of Reactants
The success of a synthetic methodology often depends on its tolerance to a wide range of functional groups and the scope of its reactants. For the synthesis of various pyran-fused heterocycles, multi-component reactions are frequently employed, demonstrating a broad substrate scope.
For example, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles via a DABCO-catalyzed four-component reaction showcases the use of various substituted aldehydes. mdpi.com The synthesis of pyrano[3,2-c]carbazole derivatives through a one-pot, three-component reaction also accommodates a range of aromatic aldehydes. The functional group tolerance in these reactions allows for the generation of diverse libraries of compounds for biological screening.
Data Tables
Since no specific data for the synthesis of Pyrano[4,3,2-cd] rsc.orgnih.govbenzoxazole is available, the following tables represent examples of reaction conditions for the synthesis of related pyran-fused heterocyclic systems, illustrating the application of the methodologies discussed.
Table 1: Examples of Green Chemistry Approaches in the Synthesis of Pyran Derivatives
| Product Scaffold | Method | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazole | Microwave-assisted | SnCl₂ | - | 25 min | 88 | nih.gov |
| Pyrano[3,2-c]chromene-2,5-dione | Solvent-free | - | None | - | - | |
| Pyrano[2,3-d]pyrimidine | Aqueous media | TBAB | Water | - | - | rsc.org |
| Pyrano[2,3-c]pyrazole | Ionic Liquid-based catalyst | Fe₃O₄@SiO₂@(CH₂)₃NH@CC@Imidazole@SO₃H⁺Cl⁻ | - | - | 56-98 |
Table 2: Examples of Organocatalytic Synthesis of Pyran Derivatives
| Product Scaffold | Catalyst | Solvent | Conditions | Yield (%) | ee (%) | Reference |
| Pyrano[2,3-c]pyrrole | Squaramide | - | - | up to 99 | up to 99 | nih.gov |
| Pyrano[2,3-c]pyrazolone | N-Heterocyclic Carbene (NHC) | - | Light-induced | up to 93 | 95 | rsc.org |
| Pyrano[2,3-d]pyrimidine | DABCO | Water/Ethanol | Room Temp | - | - | researchgate.net |
Chemical Reactivity and Transformation of Pyrano 4,3,2 Cd 1 2 Benzoxazole
Electrophilic and Nucleophilic Substitution Reactions
The benzoxazole (B165842) portion of the molecule is generally susceptible to electrophilic attack on the benzene (B151609) ring, while the pyran ring's reactivity towards electrophiles and nucleophiles depends on the nature and position of any substituents. For instance, the synthesis of 2-substituted benzoxazoles can be achieved from tertiary amides and 2-aminophenols, highlighting the electrophilic nature of the carbonyl carbon in the intermediate. nih.gov
In related pyran-containing systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions like bromination, iodination, and nitration have been shown to occur at specific positions on the pyrimidine (B1678525) ring. nih.gov This suggests that the pyran ring in Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole could potentially undergo similar functionalization, although the regioselectivity would be influenced by the fused benzoxazole.
Nucleophilic substitution reactions are also a key feature of related heterocyclic systems. For example, in 2,6-bistriazolylpurines, the 1,2,3-triazolyl group can act as a leaving group, facilitating substitution with O- and C-nucleophiles. beilstein-journals.org This points to the possibility of introducing nucleophiles onto the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole core, should a suitable leaving group be present. The chemical reactivity of pyrano[3,2-c]quinoline-3-carbonitriles with nitrogen nucleophiles further illustrates the potential for diverse annulated products through nucleophilic attack. researchgate.net
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions are powerful tools for creating structural diversity from a common heterocyclic core. In the context of related isoxazole-containing systems, the Boulton–Katritzky rearrangement is a notable transformation. This base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgresearchgate.netnih.govtriazol-4-yl)pyridines. beilstein-journals.org Similarly, the reaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with hydrazines can proceed through hydrazone formation followed by a Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. nih.gov These examples suggest that the oxazole (B20620) ring within the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole structure might be susceptible to analogous rearrangement pathways under specific conditions.
Furthermore, ring-opening and subsequent recyclization have been observed in the reaction of pyrano[3,2-c]quinoline derivatives with nitrogen nucleophiles, leading to novel heterocyclic systems. researchgate.net This type of transformation could potentially be applied to Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole to access new and complex molecular architectures.
Oxidation and Reduction Chemistry
The oxidation and reduction of the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole system would likely target specific sites within the fused rings. For instance, the pyran ring could be susceptible to oxidation, potentially leading to the formation of pyranone derivatives. The oxidation of 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgresearchgate.netoxazole systems has been achieved using activated MnO2, resulting in the corresponding aromatized 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgresearchgate.netoxazole derivative. nih.gov This indicates that the pyran moiety in a fused system can be a target for oxidation.
Conversely, reduction reactions could potentially target the benzoxazole ring or any reducible functional groups attached to the core structure. While specific examples for the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole system are not available, the general principles of heterocyclic chemistry suggest that catalytic hydrogenation or the use of chemical reducing agents could lead to partially or fully saturated derivatives, thereby expanding the structural diversity of this scaffold.
Derivatization and Functionalization Strategies
The development of synthetic methodologies to introduce a variety of functional groups onto the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole core is crucial for exploring its structure-activity relationships.
Achieving regioselective functionalization is a key challenge in the chemistry of complex fused heterocycles. Based on related systems, it is plausible that the benzoxazole moiety could be selectively functionalized at the benzene ring via electrophilic aromatic substitution. The pyran ring's functionalization would depend on its substitution pattern. For instance, the presence of an activated methylene (B1212753) group could facilitate condensation reactions.
A variety of substituents can be envisioned to be introduced onto the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole scaffold. Drawing parallels from the synthesis of pyrano[2,3-c]pyrazole derivatives, multicomponent reactions could be a powerful strategy. nih.gov For example, a one-pot, five-component reaction has been used to synthesize pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles, demonstrating the feasibility of assembling complex molecules with diverse substituents in a single step. nih.gov Similar strategies could potentially be adapted for the derivatization of the Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole core.
The synthesis of analogs and structural modifications are essential for optimizing the properties of a lead compound. The synthesis of various pyrano[2,3-d]pyrimidinone derivatives through one-pot, three-component condensation reactions highlights a versatile approach to generating a library of related compounds. orientjchem.orgresearchgate.net Furthermore, intramolecular nitrile oxide cycloaddition (INOC) has been employed as a key step in the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgresearchgate.netoxazole ring systems, showcasing a powerful method for constructing complex fused heterocycles. nih.govmdpi.com These synthetic strategies provide a roadmap for the future synthesis of a diverse range of Pyrano[4,3,2-cd] beilstein-journals.orgresearchgate.netbenzoxazole analogs.
Due to the absence of specific research findings for the chemical compound "Pyrano[4,3,2-cd] africanjournalofbiomedicalresearch.comresearchgate.netbenzoxazole" in the provided search results, it is not possible to generate an article that adheres to the strict content requirements of the request. The available information pertains to related but structurally distinct pyran-fused heterocyclic systems, and therefore cannot be used to accurately describe the chemical reactivity and transformation of the specified compound.
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination
NMR spectroscopy is the most powerful tool for determining the precise connectivity and environment of atoms in a molecule. For Pyrano[4,3,2-cd] wikipedia.orgnih.govbenzoxazole (B165842), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the benzoxazole moiety and the protons on the pyran ring would exhibit distinct chemical shifts, typically in the downfield region. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) would reveal the connectivity of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the Pyrano[4,3,2-cd] wikipedia.orgnih.govbenzoxazole structure. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and confirming the fusion of the heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing information about the three-dimensional structure of the molecule.
A hypothetical data table for the expected NMR signals is presented below.
| Technique | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H NMR | 6.5 - 8.5 | Chemical environment and connectivity of protons |
| ¹³C NMR | 100 - 160 | Number and type of unique carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | N/A | Connectivity between atoms and assembly of the molecular structure |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain the exact mass of Pyrano[4,3,2-cd] wikipedia.orgnih.govbenzoxazole, which would in turn confirm its molecular formula.
Furthermore, by employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the molecule can be fragmented in a predictable manner. The analysis of these fragment ions provides valuable information about the structural components of the molecule, corroborating the connectivities determined by NMR. The fragmentation pattern would be expected to show characteristic losses of small molecules like CO, HCN, or fragments corresponding to the pyran or benzoxazole rings.
| Technique | Measurement | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio (m/z) | Confirmation of molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern | Structural information and confirmation of subunits |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule. For Pyrano[4,3,2-cd] wikipedia.orgnih.govbenzoxazole, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C=N and C=C stretching vibrations: From the benzoxazole and pyran rings, typically in the 1500-1650 cm⁻¹ region.
C-O-C stretching vibrations: From the ether linkages in the pyran and oxazole (B20620) rings, usually appearing in the 1000-1300 cm⁻¹ range.
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C-H bending: In the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the benzene (B151609) ring.
The absence of certain bands, such as a strong O-H or N-H stretch, would also be important for confirming the proposed structure.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
| Aromatic C-H Bend | 700 - 900 |
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration
The definitive proof of the structure of Pyrano[4,3,2-cd] wikipedia.orgnih.govbenzoxazole would come from single-crystal X-ray diffraction analysis. This technique provides a precise three-dimensional map of the atoms in the crystal lattice. To perform this analysis, a suitable single crystal of the compound must first be grown.
The resulting crystal structure would confirm:
The connectivity of all atoms.
The bond lengths and bond angles, providing insight into the electronic structure and strain of the fused ring system.
The planarity or non-planarity of the different rings.
The packing of the molecules in the solid state, including any intermolecular interactions such as pi-stacking.
If the molecule were chiral, X-ray crystallography on a single crystal of one enantiomer could be used to determine its absolute configuration.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths and Angles | Geometric details of the molecular structure |
| Intermolecular Interactions | How molecules are arranged in the solid state |
Computational and Theoretical Investigations of Pyrano 4,3,2 Cd 1 2 Benzoxazole
Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure, Aromaticity, and Stability)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of novel heterocyclic compounds. For a molecule like Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole (B165842), DFT studies would provide insights into its electronic structure, aromaticity, and thermodynamic stability.
Researchers utilize DFT to calculate various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, in studies of thiazole-pyrazole analogues, DFT calculations have been used to analyze the HOMO and LUMO configurations, revealing that intramolecular charge transfer (CT) characteristics, such as π → π* and n → π* transitions, can be identified. nih.gov
The stability of different isomers and conformers can be assessed by comparing their total electronic energies calculated via DFT. This is crucial for understanding which forms of the molecule are most likely to exist. Furthermore, aromaticity, a key determinant of stability and reactivity, can be quantified using various DFT-based descriptors, such as nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).
In related heterocyclic systems, such as porphyrazine complexes, DFT and time-dependent DFT (TD-DFT) have been employed to elucidate their electronic and geometric structures. nih.govnih.gov These calculations provide a basis for understanding the nature of chemical bonds within the molecule, as demonstrated by the Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.govnih.gov Such analyses could be applied to Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole to understand the bonding within its fused ring system.
A hypothetical summary of DFT-calculated electronic properties for a heterocyclic compound is presented in Table 1.
Table 1: Representative DFT-Calculated Electronic Properties for a Heterocyclic System
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a system like Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, including solvents or biological macromolecules.
Through MD simulations, one can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's three-dimensional structure and how it might influence its physical and chemical properties. For example, MD simulations have been used to study the binding modes of pyrazoline-based derivatives, illustrating their significant cytotoxic activity. nih.gov
Furthermore, MD simulations can elucidate the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern how the molecule interacts with its environment. In studies of pyoverdine analogs, MD simulations have been used to understand their complexation with iron(III) and their siderophore-like activity. sigmaaldrich.com Such insights are crucial for predicting the solubility, crystal packing, and potential biological interactions of Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole.
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in predicting the feasibility of synthetic routes and understanding reaction mechanisms. For Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole, theoretical calculations can be used to explore potential reaction pathways for its synthesis and to identify the transition states involved.
By mapping the potential energy surface of a reaction, chemists can determine the activation energies for different steps, providing a theoretical basis for optimizing reaction conditions such as temperature, pressure, and catalyst choice. For instance, the synthesis of related pyrano[2,3-c]pyrazole derivatives has been explored through four-component reactions, and computational studies could be used to model the mechanism of such complex transformations. acs.org
The development of a synthetic route for the 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole (B20620) ring system involved an intramolecular nitrile oxide cycloaddition (INOC) reaction as a key step. researchgate.net Theoretical calculations could be employed to investigate the transition state of this cycloaddition, providing a deeper understanding of the reaction's stereoselectivity and efficiency.
Structure-Property Relationships (excluding direct pharmacological activity or human clinical outcomes)
Understanding the relationship between a molecule's structure and its physical and chemical properties is a cornerstone of materials science and drug discovery. Computational methods are instrumental in establishing these structure-property relationships. For Pyrano[4,3,2-cd] researchgate.netnih.govbenzoxazole, such studies would focus on how modifications to its core structure influence its photophysical and electronic properties.
For example, in the study of oxazolo[5,4-b]quinoline derivatives, it was found that the position and nature of substituents significantly influenced their absorption and emission characteristics. researchgate.net Similarly, computational studies on phenoxazine (B87303) derivatives have shown that modifying the core with electron-donating or electron-withdrawing groups can alter their triplet energies, excited-state reduction potentials, and oxidation potentials. nih.gov These findings highlight how computational modeling can guide the design of new molecules with tailored properties.
The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to be a function of their crystal packing, which is influenced by alkyl appendages. rsc.org This demonstrates the importance of considering intermolecular interactions in structure-property relationship studies.
A summary of how different structural modifications might influence the properties of a heterocyclic compound is presented in Table 2.
Table 2: Illustrative Structure-Property Relationships in Heterocyclic Systems
| Structural Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| Addition of an electron-donating group (e.g., -OCH3) | Red-shift in absorption spectrum | Increases the HOMO energy level |
| Addition of an electron-withdrawing group (e.g., -NO2) | Blue-shift in absorption spectrum | Lowers the HOMO energy level |
| Increasing the extent of π-conjugation | Narrower HOMO-LUMO gap | Delocalizes the molecular orbitals |
Potential Applications in Materials Science and Chemical Biology Excluding Clinical Human Trials
Applications in Optical and Electronic Materials
Derivatives of pyrano-fused heterocyclic systems are showing significant promise in the development of advanced optical and electronic materials.
Fluorescent Probes: The pyranoindole framework, a related structure, is known for its outstanding photophysical properties, including moderate to high quantum yields and large Stokes shifts, which are highly desirable for fluorescent probes. nih.gov These properties are crucial for applications in super-resolution optical microscopy and Förster resonance energy transfer (FRET) microscopy. mdpi.com For instance, pyrano[3,2-c]julolidin-2-ones have been developed as fluorescent molecular rotors for the ratiometric detection and imaging of intracellular mercury ions in living cells. rsc.org Similarly, benzoxazole-based fluorescent chemosensors have demonstrated high sensitivity and selectivity for detecting metal ions like Zn2+. rsc.orgrsc.org Film studies of 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole have also been conducted to understand its behavior in mixed films, which is relevant for its application as a fluorescent probe in artificial membranes. nih.gov
Organic Light Emitting Diodes (OLEDs): The development of efficient and color-pure OLEDs relies on emitters with high luminous efficiency and narrow emission bandwidths. rsc.org Pyranoindole derivatives are being investigated as host materials for blue, green, and red phosphorescent OLEDs. nih.gov The rigid structure of some of these compounds helps in balancing carrier recombination and restricting intramolecular relaxation, leading to high external quantum efficiencies and reduced efficiency roll-offs in OLED devices. rsc.org Research on 2,1,3-benzoxadiazole derivatives has also shown their potential as fluorophores with strong, solvent-dependent fluorescence emission in the bluish-green region, making them suitable for optoelectronic applications. researchgate.net
Role in Catalysis and Ligand Design
The structural versatility of benzoxazole-containing ligands makes them valuable in the fields of catalysis and ligand design.
Catalysis: Benzoxazole-containing macrocycles are being explored for creating stable and selective fluorescent complexes with metal ions. uniurb.it These structures can act as catalysts in various chemical reactions. For example, a tea waste-supported copper catalyst has been used in the green and efficient synthesis of pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles. nih.gov
Ligand Design: The ability of benzoxazole (B165842) derivatives to coordinate with metal ions is a key feature in ligand design. uniurb.it Researchers have synthesized and studied the binding and photochemical properties of new fluorescent ligands containing the 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore. uniurb.itresearchgate.net These ligands can selectively bind to metal ions like Zn2+ and Cd2+, leading to a fluorescent response. uniurb.itresearchgate.net The amination of benzoxazoles using organic oxidants is another area of research aimed at creating new ligands with specific properties. nih.gov
Development as Chemical Probes for Fundamental Biological Research
Pyrano-fused and benzoxazole-based compounds are being developed as chemical probes to investigate fundamental biological processes, particularly enzyme inhibition mechanisms.
Enzyme Inhibition Mechanisms: A number of pyrano and benzoxazole derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes. For instance, pyrano[4,3-b] nih.govbenzopyranone derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B). nih.gov Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been designed as novel inhibitors of poly(ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA damage repair. semanticscholar.org Other studies have focused on the inhibition of cholinesterases, with some benzoxazole and naphthoxazole analogs showing promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Furthermore, pyrano[2,3-b]chromone derivatives have been identified as novel dual inhibitors of α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes. nih.gov The inhibitory potential of these compounds is often explored through molecular docking studies to understand their binding modes with the active sites of the target enzymes. nih.govsemanticscholar.orgnanobioletters.comnih.gov
Probes for Cellular Processes: Beyond specific enzyme inhibition, these compounds are also used to probe broader cellular functions. For example, new benzoxazole derivatives have been designed to investigate their anti-angiogenic properties by observing their effect on the proliferation and migration of human umbilical vascular endothelial cells (HUVEC). nih.gov Pyrano[2,3-c]-pyrazole derivatives have been developed as inhibitors of RalA, a protein involved in carcinogenesis, to study its role in cellular proliferation and autophagy in hepatocellular carcinoma. nih.gov
Agrochemical Applications
The biological activity of benzoxazole and related pyrano compounds extends to the field of agrochemicals, where they are being investigated as potential herbicides and insecticides.
Herbicides: Benzoxazoles are considered privileged structures due to their biological activities, and their phytotoxic properties are now receiving more attention. nih.gov Studies have shown that certain 2-nitromethylbenzoxazoles exhibit significant herbicidal activity, with some derivatives showing higher inhibition of seed germination in various plant species than commercial herbicides. nih.gov The benzoxazole structure itself has been identified as crucial for this herbicidal activity. nih.gov
Insecticides: Semisynthetic derivatives of honokiol (B1673403), a natural neolignan, containing benzoxazole and benzoxazolone moieties have demonstrated potent insecticidal activity against agricultural pests like Mythimna separata and Plutella xylostella. nih.gov These findings suggest that honokiol derivatives could serve as lead compounds for developing new pesticides for crop protection. nih.gov
Sensing and Detection Technologies
The fluorescent properties of pyrano and benzoxazole derivatives make them excellent candidates for the development of chemosensors for the detection of various analytes.
Chemosensors for Metal Ions: Benzoxazole-based fluorescent chemosensors have been designed for the selective and sensitive detection of metal ions. rsc.org For example, a water-soluble fluorescent sensor based on 2-(2′-aminophenyl)benzoxazole has been shown to exhibit a significant fluorescence enhancement upon binding to Zn2+ in aqueous solutions. rsc.orgrsc.org Macrocyclic chemosensors incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore have also been developed for the optical detection of Zn2+ and Cd2+. uniurb.itresearchgate.net These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET) and Chef-Enhanced Fluorescence (CHEF). uniurb.itresearchgate.net
Other Sensing Applications: The application of these compounds as sensors is not limited to metal ions. The inherent fluorescence of these molecules can be modulated by various environmental factors, opening up possibilities for broader sensing applications.
Future Directions and Research Challenges for Pyrano 4,3,2 Cd 1 2 Benzoxazole Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The foremost challenge in the study of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole (B165842) is the development of robust and efficient synthetic pathways. Currently, there are no established methods for the construction of this specific heterocyclic core. Future research will need to focus on pioneering these routes, with an emphasis on modern, sustainable practices.
Key Research Objectives:
Multi-Component Reactions (MCRs): Designing one-pot reactions that bring together three or more starting materials to construct the complex framework in a single step. This approach is atom-economical and can rapidly generate a library of derivatives. For instance, a potential MCR could involve a derivative of 2-aminophenol, a pyran precursor, and a cyclizing agent. The use of nanostructure catalysts like Fe3O4, ZnO, or Mn3O4 could offer an eco-friendly and efficient method for such syntheses. scilit.comresearchgate.net
Domino and Tandem Reactions: Developing sequential reactions where the product of one transformation is the substrate for the next in the same pot. A hypothetical domino reaction could start with a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction to form the fused system.
Catalysis: The exploration of both homogeneous and heterogeneous catalysts will be crucial. Metal catalysts (e.g., palladium, copper) are known to be effective in constructing carbazole (B46965) and other heterocyclic skeletons and could be adapted for this system. nih.gov Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), could also be employed for greener reaction conditions in aqueous media. researchgate.net
Microwave-Assisted and Flow Chemistry: Utilizing non-conventional energy sources like microwave irradiation can significantly reduce reaction times and improve yields. africanjournalofbiomedicalresearch.com Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability.
| Synthetic Strategy | Potential Advantages | Key Challenges | Illustrative Precursors |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation. | Identification of compatible starting materials and optimal reaction conditions. | 2-Aminophenol derivatives, activated pyrans, aldehydes. |
| Domino Reactions | Increased complexity in a single step, reduced workup. | Designing a stable cascade of reactions without side products. | Substituted benzoxazoles with reactive side chains. |
| Metal Catalysis (e.g., Pd, Cu) | High efficiency in C-C and C-N bond formation. | Catalyst cost, potential for metal contamination in products. | Halogenated benzoxazoles, pyran-boronic acids. |
| Green Chemistry Approaches | Use of non-toxic solvents (water, ethanol), reusable catalysts, lower energy consumption. | Catalyst stability and reusability over multiple cycles. | Bio-based starting materials. |
Exploration of Novel Reactivity Patterns
Once synthetic routes are established, the next frontier will be to understand the inherent reactivity of the Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole core. The electron distribution, aromaticity, and strain of this fused system will dictate its chemical behavior.
Areas for Investigation:
Electrophilic and Nucleophilic Aromatic Substitution: Determining the preferred sites for substitution on the aromatic portions of the molecule will be fundamental for functionalization. Computational studies (Density Functional Theory) can predict reactive sites.
Cycloaddition Reactions: The pyran ring could potentially participate in Diels-Alder or other cycloaddition reactions, allowing for the annulation of further rings.
Ring-Opening Reactions: Investigating the stability of the pyran and oxazole (B20620) rings under various conditions (acidic, basic, reductive, oxidative) could lead to novel molecular rearrangements and the synthesis of new scaffolds.
Photochemical Reactions: The response of the molecule to UV light could lead to interesting transformations, such as 6π-electrocyclization, which has been observed in related heterocyclic systems. beilstein-journals.org
Advanced Characterization Techniques for Complex Derivatization
The unambiguous identification of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole and its derivatives will require a suite of advanced analytical techniques.
Essential Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY will be indispensable for confirming the connectivity and spatial relationships of atoms within the complex fused structure. mdpi.commdpi.comktu.edu 15N NMR could be particularly useful for probing the electronic environment of the nitrogen atom in the oxazole ring. mdpi.com
X-Ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of the molecular structure, including bond lengths, bond angles, and solid-state packing. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of newly synthesized compounds. mdpi.comktu.edu
Spectroscopic Analysis (UV-Vis, Fluorescence): These techniques will provide insights into the electronic properties of the molecule, which are critical for applications in materials science and as fluorescent probes. The potential for Excited-State Intramolecular Proton Transfer (ESIPT) could be investigated, which is a known phenomenon in similar heterocyclic systems. mdpi.comktu.edu
| Technique | Information Gained | Relevance to Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, proton-carbon correlations. | Essential for structural elucidation of the novel fused ring system. |
| NOESY | Through-space proximity of atoms. | Confirmation of stereochemistry and isomeric structures. |
| X-Ray Crystallography | Absolute molecular structure, bond parameters, packing. | Unambiguous proof of synthesis and structural features. |
| HRMS | Exact molecular weight and elemental formula. | Confirmation of the identity of new derivatives. |
| UV-Vis/Fluorescence | Electronic transitions, absorption/emission properties. | Evaluation of potential as dyes, sensors, or electronic materials. |
Integration with Emerging Chemical Technologies
The unique electronic and structural features of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole could make it a candidate for integration with cutting-edge technologies.
Potential Technological Integrations:
Computational Chemistry: In silico design and screening of derivatives can predict properties like reactivity, electronic behavior, and potential for specific applications, thereby guiding synthetic efforts. Molecular docking studies can suggest potential biological targets, even in a non-clinical context like enzyme inhibition for industrial processes.
Supramolecular Chemistry: The planar, aromatic structure of the core could be exploited for self-assembly into larger, ordered structures like liquid crystals or organic nanotubes through π-π stacking interactions.
Polymer Chemistry: Derivatives of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole could be functionalized with polymerizable groups and incorporated as monomers into conjugated polymers for applications in organic electronics.
Unexplored Applications in Interdisciplinary Fields (non-clinical)
While clinical applications are outside the scope of this discussion, the novel scaffold of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole holds promise in various non-clinical, interdisciplinary fields.
Potential Application Areas:
Materials Science: The rigid, planar structure and potential for strong π-π interactions make these compounds interesting candidates for organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Agrochemicals: Many heterocyclic compounds exhibit potent activity as herbicides, fungicides, or insecticides. Derivatives of Pyrano[4,3,2-cd] researchgate.netafricanjournalofbiomedicalresearch.combenzoxazole could be screened for such properties. Related benzoxazole derivatives have shown antifungal activity against agricultural pathogens. nih.gov
Fluorescent Probes and Sensors: If the molecule exhibits interesting photophysical properties, it could be developed into a fluorescent sensor for detecting metal ions, anions, or other environmentally relevant species.
Catalysis: The heterocyclic core could be functionalized to act as a ligand for metal catalysts or as an organocatalyst itself, potentially for asymmetric synthesis.
Q & A
Q. What frameworks (e.g., FINER, PICO) are most effective for designing rigorous studies on this compound?
- Methodological Answer: The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical research questions. For example, a study on "Novel Pyrano[4,3,2-cd]benzoxazole-Based Antimicrobials" aligns with FINER by addressing antibiotic resistance (Relevant) and using machine learning for SAR predictions (Novel) . PICO frameworks define populations (e.g., cancer cell lines), interventions (e.g., derivatives with -CF groups), comparators (e.g., cisplatin), and outcomes (e.g., apoptosis rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
